molecular formula C11H8ClNO3 B13868802 7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B13868802
M. Wt: 237.64 g/mol
InChI Key: DIBGXQXBAOAIKI-UHFFFAOYSA-N
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Description

7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorine atom at the 7th position, a methyl group at the 5th position, and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-chloro-3-formylquinoline with methylamine, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-5-2-6(12)3-7-10(5)9(14)4-8(13-7)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

DIBGXQXBAOAIKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C=C(N2)C(=O)O)Cl

Origin of Product

United States

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